2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine]
Description
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methylspiro[6,7-dihydro-4H-indazole-5,3'-pyrrolidine] |
InChI |
InChI=1S/C11H17N3/c1-14-7-9-6-11(4-5-12-8-11)3-2-10(9)13-14/h7,12H,2-6,8H2,1H3 |
InChI Key |
CWRMDEOKZPFMHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2CC3(CCC2=N1)CCNC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3’-pyrrolidine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an indazole derivative with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3’-pyrrolidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3’-pyrrolidine] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3’-pyrrolidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Pharmacological Activity
- Sigma-2 Receptor Affinity: Spiro[indazole] derivatives (e.g., 5a and 5b) demonstrate selective sigma-2 receptor binding, with substituents like carboxamide and piperidinyl-methanone modulating potency . The target compound’s pyrrolidine ring may offer improved selectivity over piperidine-containing analogs due to smaller ring size and reduced steric hindrance.
- Antimicrobial vs. Neurological Targets : Spiro compounds with thiazolo-isoxazole moieties () exhibit antimicrobial activity, highlighting how heterocyclic appendages dictate target specificity. In contrast, indazole-pyrrolidine/dioxolane systems prioritize central nervous system targets .
Metabolic Stability
- Pyrrolidine vs. Piperidine Metabolism: Pyrrolidine rings (target compound) are prone to oxidation forming lactams, but spiro constraints may slow this process compared to non-rigid analogs . Piperidine-containing 5b, however, faces faster oxidation due to ring strain and enzymatic preference for six-membered heterocycles .
- Impact of Substituents: Methyl groups (target compound) may reduce O-demethylation rates relative to methoxy groups in α-pyrrolidinophenones (). Carboxamide groups (5a) could prolong half-life by resisting Phase I metabolism .
Biological Activity
2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine] is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spiro structure that contributes to its biological activity. Its molecular formula is C₁₁H₁₄N₄, and it has a molecular weight of approximately 202.26 g/mol. The spiro configuration allows for interaction with various biological targets.
Mechanisms of Biological Activity
Research indicates that 2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine] exhibits several mechanisms of action:
- Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cancer progression. For instance, it has demonstrated activity against PIM kinases and DAPK3 (Death-associated protein kinase 3), which are implicated in cell survival and proliferation pathways .
- Antiviral Properties : Preliminary studies suggest that this compound may have antiviral effects, potentially through inhibition of viral replication mechanisms. Similar compounds have shown activity against viruses such as hepatitis B and HIV .
- Antifungal Activity : Some derivatives of indazole compounds have exhibited antifungal properties, indicating a potential application in treating fungal infections .
Pharmacological Effects
The biological activity of 2-Methyl-2,4,6,7-tetrahydrospiro[indazole-5,3'-pyrrolidine] can be summarized as follows:
Case Studies
- Inhibition of PIM Kinases : A study demonstrated that derivatives of the compound significantly inhibited PIM1 kinase with IC50 values below 100 nM. This inhibition correlated with reduced cell proliferation in cancer cell lines .
- Antiviral Screening : In vitro assays indicated that the compound could reduce viral load in hepatitis B-infected cells by interfering with the viral replication cycle. Further studies are needed to elucidate the exact mechanism .
- Fungal Assays : The antifungal efficacy was tested against several strains of Candida species. The results showed a significant reduction in fungal growth at concentrations as low as 10 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
